molecular formula C14H21NO2S B4649687 1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine

1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine

Cat. No. B4649687
M. Wt: 267.39 g/mol
InChI Key: XLQJDGYQVSDCMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine, also known as DIDS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have various biological effects.

Mechanism of Action

The mechanism of action of 1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine involves the binding of the sulfonamide group to specific amino acid residues on the target protein. This binding can cause a conformational change in the protein, leading to inhibition of its activity. 1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine has been found to inhibit the activity of various ion channels and transporters by blocking the movement of ions or substrates through the channel or transporter.
Biochemical and Physiological Effects:
1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of chloride channels, leading to a decrease in cell volume. 1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine has also been found to inhibit the activity of the Na+/H+ exchanger, leading to a decrease in intracellular pH. In addition, 1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine has been found to inhibit the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine in lab experiments is its specificity for certain target proteins. 1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine has been found to have a high affinity for certain amino acid residues on the target protein, leading to a specific inhibition of its activity. However, one limitation of using 1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine is its potential for off-target effects. 1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine has been found to inhibit the activity of other proteins besides its intended target, leading to unintended consequences.

Future Directions

There are several future directions for the use of 1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine in scientific research. One area of interest is the role of chloride channels in cancer progression. 1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine has been found to inhibit the activity of chloride channels, which are known to be upregulated in certain types of cancer. Another area of interest is the development of more specific inhibitors of target proteins. 1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine has been found to have off-target effects, and there is a need for more specific inhibitors that can selectively target the intended protein. Finally, there is a need for more studies on the safety and toxicity of 1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine. While 1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine has been widely used in scientific research, its potential for toxicity and side effects is not well understood.

Scientific Research Applications

1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine has been widely used in scientific research as a tool to investigate various biological processes. It has been found to affect ion channels, transporters, and enzymes. 1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine has been used to study the role of chloride channels in the regulation of cell volume, the function of the cystic fibrosis transmembrane conductance regulator (CFTR), and the activity of the Na+/H+ exchanger. 1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine has also been used to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance.

properties

IUPAC Name

1-(2,4-dimethylphenyl)sulfonyl-2-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-11-7-8-14(12(2)10-11)18(16,17)15-9-5-4-6-13(15)3/h7-8,10,13H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQJDGYQVSDCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-Dimethylphenyl)sulfonyl]-2-methylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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